1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16474067
InChI: InChI=1S/C18H20O5/c1-11-17(22-2)9-5-12(18(11)23-3)4-8-15(20)14-7-6-13(19)10-16(14)21/h5-7,9-10,19,21H,4,8H2,1-3H3
SMILES:
Molecular Formula: C18H20O5
Molecular Weight: 316.3 g/mol

1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one

CAS No.:

Cat. No.: VC16474067

Molecular Formula: C18H20O5

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one -

Specification

Molecular Formula C18H20O5
Molecular Weight 316.3 g/mol
IUPAC Name 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one
Standard InChI InChI=1S/C18H20O5/c1-11-17(22-2)9-5-12(18(11)23-3)4-8-15(20)14-7-6-13(19)10-16(14)21/h5-7,9-10,19,21H,4,8H2,1-3H3
Standard InChI Key CJLKVUXHHYYFMC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1OC)CCC(=O)C2=C(C=C(C=C2)O)O)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound features a bifurcated aromatic system connected by a propan-1-one linkage. The first aromatic ring is a 2,4-dihydroxyphenyl group, while the second is a 2,4-dimethoxy-3-methylphenyl group. This structural arrangement confers unique electronic and steric properties:

  • The 2,4-dihydroxyphenyl moiety provides two phenolic hydroxyl groups, enabling hydrogen bonding and oxidation reactions .

  • The 2,4-dimethoxy-3-methylphenyl group introduces methoxy substituents, which enhance lipophilicity and modulate electron density across the aromatic system .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number869743-37-3
Molecular FormulaC₁₈H₂₂O₄
Molecular Weight302.36 g/mol
SynonymsNivitol, UP302

The compound’s solubility profile is influenced by its polar hydroxyl and nonpolar methoxy groups, rendering it moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide .

Biological Activity and Mechanism of Action

Tyrosinase Inhibition

The compound’s primary biological role lies in its inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Tyrosinase catalyzes two reactions: the hydroxylation of tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone. By binding to the enzyme’s active site, 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one disrupts these processes through competitive inhibition .

Key Findings:

  • Dual Inhibition Mechanism: The compound suppresses both monophenolase and diphenolase activities of tyrosinase, a rarity among natural inhibitors .

  • Potency Comparison: Preliminary studies suggest its inhibitory efficacy exceeds that of kojic acid, a benchmark tyrosinase inhibitor, though quantitative IC₅₀ values remain undisclosed in non-restricted sources .

Antioxidant Properties

The phenolic hydroxyl groups confer radical-scavenging activity, enabling the compound to neutralize reactive oxygen species (ROS) implicated in oxidative stress and skin aging. This dual functionality—tyrosinase inhibition and antioxidant activity—positions it as a multifunctional agent in cosmetic formulations .

Applications in Cosmetic and Dermatological Therapeutics

Hyperpigmentation Management

The compound is incorporated into topical formulations targeting:

  • Melasma: By reducing melanin synthesis, it alleviates irregular pigmentation caused by hormonal fluctuations.

  • Post-Inflammatory Hyperpigmentation: It mitigates dark spots resulting from acne or skin trauma.

Cosmetic Product Development

  • Serums and Creams: Typically formulated at concentrations ≤2% to balance efficacy and skin tolerance.

  • Synergistic Formulations: Often combined with vitamin C derivatives or retinoids to enhance depigmenting effects.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Analogues

Compound NameKey Structural FeaturesBiological Activity
Kojic Acidγ-Pyrone derivativeTyrosinase inhibition (IC₅₀ ~5 μM)
ArbutinHydroquinone glucosideCompetitive tyrosinase inhibition
1-(3,4-Dimethoxyphenyl)propan-2-oneMethoxy-substituted propanoneAntioxidant, potential CYP inhibition

The comparative analysis underscores 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one’s unique advantage in combining tyrosinase inhibition with antioxidant capacity, a profile less common in single-molecule agents.

Future Research Directions

  • Mechanistic Elucidation: Detailed kinetic studies to quantify inhibition constants (Kᵢ) for monophenolase and diphenolase activities.

  • Clinical Trials: Human studies to establish efficacy in melasma treatment and long-term safety.

  • Formulation Optimization: Nanoencapsulation to enhance skin penetration while minimizing irritation.

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